2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide
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Overview
Description
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs
Mechanism of Action
Target of Action
The compound 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . .
Result of Action
The result of a compound’s action at the molecular and cellular level is largely dependent on its mode of action and the biochemical pathways it affects. As mentioned, indole derivatives can have a wide range of biological activities . .
Biochemical Analysis
Biochemical Properties
These interactions can influence various biochemical reactions, contributing to their broad-spectrum biological activities .
Cellular Effects
Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole derivatives are known to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Chlorination: The indole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2,3-dihydro-1H-indole-2,3-dione: A related compound with similar structural features but lacking the acetamide group.
2-(5-Bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide: A brominated analog with potentially different reactivity and biological activity.
Uniqueness
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is unique due to the presence of both the chloro and acetamide groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(5-chloro-2,3-dioxoindol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-5-1-2-7-6(3-5)9(15)10(16)13(7)4-8(12)14/h1-3H,4H2,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRIBMAHQQLAHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)C(=O)N2CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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